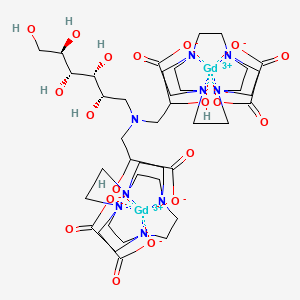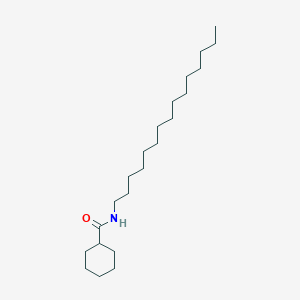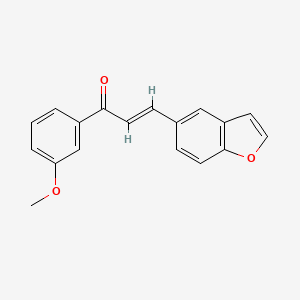
Uridine 5'-monophosphate-d11 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine 5’-monophosphate-d11 (dilithium) is a deuterium-labeled form of uridine 5’-monophosphate, a nucleotide that plays a crucial role in various biological processes. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridine 5’-monophosphate-d11 (dilithium) is synthesized through the deuteration of uridine 5’-monophosphate. The process involves the incorporation of deuterium atoms into the uridine molecule, replacing hydrogen atoms. This is typically achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .
Industrial Production Methods
Industrial production of uridine 5’-monophosphate-d11 (dilithium) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-monophosphate-d11 (dilithium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine diphosphate and uridine triphosphate.
Reduction: Reduction reactions can convert it back to uridine.
Substitution: Nucleophilic substitution reactions can modify the phosphate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions include uridine diphosphate, uridine triphosphate, and various substituted uridine derivatives .
Scientific Research Applications
Uridine 5’-monophosphate-d11 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand nucleotide metabolism.
Biology: Helps in studying RNA synthesis and degradation pathways.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cognitive enhancement.
Industry: Utilized in the production of stable isotope-labeled compounds for pharmaceutical research.
Mechanism of Action
Uridine 5’-monophosphate-d11 (dilithium) exerts its effects by participating in nucleotide metabolism. It is incorporated into RNA and DNA, influencing various cellular processes. The deuterium labeling allows for precise tracking of its metabolic pathways, providing insights into its role in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-monophosphate: The non-deuterated form, commonly found in biological systems.
Uridine 5’-monophosphate-15N2: Labeled with nitrogen-15 isotopes for different tracking purposes.
Uridine 5’-monophosphate-13C9: Labeled with carbon-13 isotopes for metabolic studies.
Uniqueness
Uridine 5’-monophosphate-d11 (dilithium) is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies. The deuterium atoms offer greater stability and reduced metabolic degradation compared to hydrogen, making it an ideal tracer for long-term studies .
Properties
Molecular Formula |
C9H11Li2N2O9P |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-(3,5,6-trideuterio-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7?,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,13D,14D;;/hD |
InChI Key |
VZKHMAVADRKKIM-XXBYVXEFSA-L |
Isomeric SMILES |
[2H]C1=C(N(C(=O)N(C1=O)[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


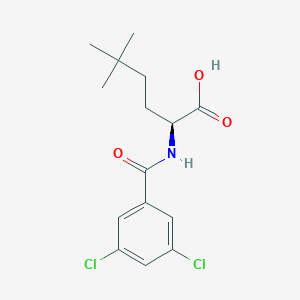
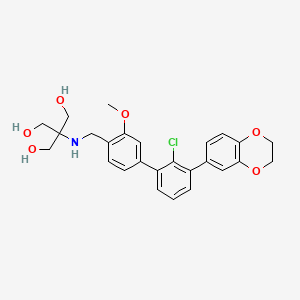
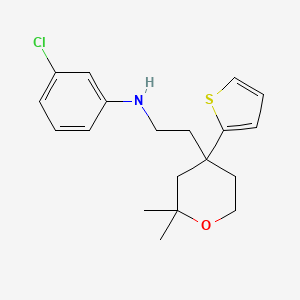
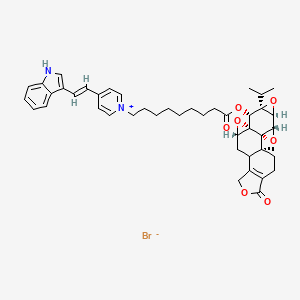

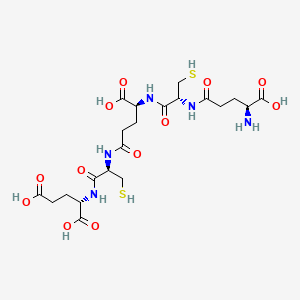
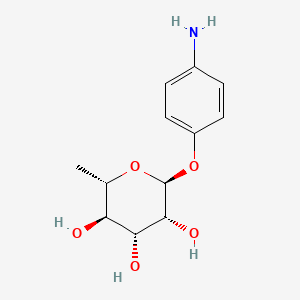
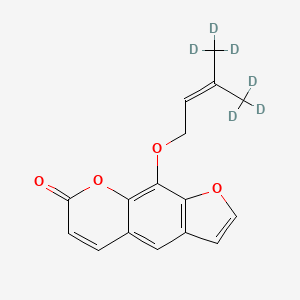
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)

